Application Summary: “N’-Hydroxybenzenecarboximidamide hydrochloride” is used in synthetic chemistry, particularly in the synthesis of N-heterocyclic compounds . Due to the presence of two nitrogen atoms in the amidine structure, this molecule can be considered as a dual nucleophile in the synthesis of various heterocycles .
Methods of Application: Amidines, in particular, N-arylamidines, are used as versatile precursors in transition metal-catalyzed, and metal-free reactions for the construction of N-heterocyclic compounds . They can easily react with alkynes, aldehydes, ketones, α, β-unsaturated compounds, propargyl alcohols, propargyl aldehydes, propargyl amines, or diazo compounds .
Results or Outcomes: The application of amidines has led to significant advances in the synthesis of various heterocycles. This has been particularly successful in recent years with the direct C–H bond activation of amidines, for instance, ortho-C(sp2)-H bond of N-phenyl ring in the reaction with diverse organic molecules .
N'-Hydroxybenzenecarboximidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 172.61 g/mol. It is characterized by its hydroxy and carboximidamide functional groups, which contribute to its reactivity and biological activity. The compound typically appears as a white to off-white crystalline solid and is soluble in water and various organic solvents. Its structure can be represented by the following InChI key: InChI=1S/C7H8N2O/c8-7(10)6(11)5-3-1-2-4(9)5/h1-4,10H,(H2,8,9)
.
N'-Hydroxybenzenecarboximidamide hydrochloride exhibits notable biological activity, particularly in biochemical assays and molecular biology applications. It has been shown to interact with various enzymes and proteins, potentially inhibiting their activity and leading to alterations in cellular processes. This compound may play a role in metabolic pathways that involve oxidative stress and cellular signaling .
The synthesis of N'-hydroxybenzenecarboximidamide hydrochloride can be achieved through several methods:
N'-Hydroxybenzenecarboximidamide hydrochloride has a variety of applications across different fields:
Studies on N'-hydroxybenzenecarboximidamide hydrochloride have revealed its potential interactions with specific enzymes and proteins, which may lead to changes in metabolic pathways. The exact molecular targets depend on the context of its application, but it is known for its ability to inhibit certain enzymatic activities, thus influencing cellular functions .
N'-Hydroxybenzenecarboximidamide hydrochloride shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
N'-Hydroxybenzenecarboximidamide | 136.15 g/mol | Lacks chlorine; used in similar applications | |
2-Hydroxybenzamidine | 136.15 g/mol | Amino derivative; involved in similar reactions | |
Benzamidooxime | 136.15 g/mol | Related oxime structure; used in organic synthesis |
These compounds highlight the uniqueness of N'-hydroxybenzenecarboximidamide hydrochloride due to its specific functional groups and reactivity patterns that distinguish it from other similar substances .